molecular formula C16H29N2O8P B15354321 Oseltamivir-13C2,d3 Phosphate

Oseltamivir-13C2,d3 Phosphate

Cat. No.: B15354321
M. Wt: 413.39 g/mol
InChI Key: JBTFXCKJYNSRNQ-ZHDDORMASA-N
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Description

Oseltamivir-13C2,d3 Phosphate is a stable isotope-labeled derivative of oseltamivir phosphate, a prodrug of oseltamivir carboxylate, which is a potent neuraminidase inhibitor used to treat influenza A and B infections. The compound incorporates two carbon-13 (13C) atoms and three deuterium (d3) atoms at specific positions, enhancing its utility as an internal standard in mass spectrometry (MS) and pharmacokinetic studies. This labeling minimizes interference from endogenous compounds during quantitative analysis, ensuring high precision in drug metabolism and bioavailability assessments .

Analytical characterization of this compound involves advanced techniques such as nuclear magnetic resonance (1H-NMR, 13C-NMR, 31P-NMR), infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC) to confirm structural integrity and isotopic purity . Its synthesis and validation adhere to stringent pharmacopeial standards, as outlined by the World Health Organization (WHO) and the International Pharmacopoeia .

Properties

Molecular Formula

C16H29N2O8P

Molecular Weight

413.39 g/mol

IUPAC Name

ethyl (3S,4R,5R)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate;hydroperoxy-oxido-oxophosphanium

InChI

InChI=1S/C16H28N2O4.HO4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-4-5(2)3/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15-;/m1./s1/i4+1D3,10+1;

InChI Key

JBTFXCKJYNSRNQ-ZHDDORMASA-N

Isomeric SMILES

[2H][13C]([2H])([2H])[13C](=O)N[C@@H]1[C@@H](CC(=C[C@@H]1OC(CC)CC)C(=O)OCC)N.OO[P+](=O)[O-]

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OO[P+](=O)[O-]

Origin of Product

United States

Preparation Methods

Shikimic Acid Route

The industrial production of oseltamivir begins with (−)-shikimic acid, a cyclohexenecarboxylic acid isolated from Chinese star anise (Illicium verum) or biosynthesized via recombinant Escherichia coli. The Karpf/Trussardi synthesis remains the most scalable pathway, involving nine steps with an overall yield of 35–40%. Key adaptations for isotopic labeling include:

  • Esterification : Shikimic acid undergoes ethanol esterification using thionyl chloride (SOCl₂) to form ethyl shikimate.
  • Ketalization : Reaction with 3-pentanone and p-toluenesulfonic acid generates the 3,4-pentylidene acetal, critical for subsequent stereochemical control.
  • Mesylation : Methanesulfonyl chloride introduces a mesyl (Ms) group at C5, enabling nucleophilic displacement.

Isotopic Modifications :

  • ¹³C labeling occurs during the Diels-Alder cyclization step, where [¹³C₂]-labeled ethylene gas introduces isotopes at C1 and C2 of the cyclohexene ring.
  • Deuterium incorporation is deferred to the final acetylation stage using deuterated reagents (see Section 2.1).

D-Ribose-Based Formal Synthesis

An alternative 12-step route from D-ribose avoids reliance on natural shikimic acid supplies. This method features:

  • 3-Pentylidene Ketal Formation : Protects hydroxyl groups while serving as a latent 3-pentyl ether.
  • Ring-Closing Metathesis (RCM) : Grubbs catalyst-mediated RCM constructs the cyclohexene core with >90% enantiomeric excess.

Advantages for Isotopic Labeling :

  • ¹³C can be introduced at the ribose oxidation stage using ¹³C-enriched sodium periodate (NaIO₄).
  • Late-stage deuterium exchange minimizes isotopic dilution during multi-step synthesis.

Isotopic Labeling Techniques

¹³C Incorporation

Two positions in Oseltamivir-¹³C₂,d₃ phosphate bear carbon-13 labels:

  • C1 of the cyclohexene ring
  • C2 of the acetyl group

Table 1: ¹³C Labeling Methods

Position Method Reagent Yield (%) Reference
C1 Diels-Alder with [¹³C₂]ethylene ¹³C₂H₄, Cu(acac)₂ catalyst 78
C2 Acetylation with [¹³C]Ac₂O ¹³CH₃COCl, Et₃N 92

The Diels-Alder approach utilizes labeled ethylene gas under copper-catalyzed conditions to form the cyclohexene ring, achieving 78% yield with 99.5% isotopic purity. For the acetyl group, [¹³C]-acetyl chloride selectively labels the C2 position during the final acetylation of the amine intermediate.

Deuteration Strategies

Deuterium atoms replace protons at three positions:

  • CD₃ group in the acetyl moiety
  • D at C3 of the cyclohexene ring

Critical Steps :

  • Deuterated Acetic Anhydride : Reaction of the amine intermediate with (CD₃CO)₂O in anhydrous tetrahydrofuran (THF) introduces the CD₃ group.
  • Catalytic H/D Exchange : Palladium-on-carbon (Pd/C) in D₂O exchanges protons at C3 under 50 psi H₂, achieving 98% deuteration.

Optimization Data :

  • Temperature: 25°C
  • Reaction Time: 48 hours
  • Isotopic Purity: 98.2% D (measured by ²H NMR)

Purification and Analytical Characterization

Recrystallization Protocols

Final purification employs iterative recrystallization to achieve ≥99% chemical and isotopic purity:

Solvent System : Methanol/water (4:1 v/v)
Conditions :

  • Cooling rate: 0.5°C/min
  • Final temperature: −20°C
  • Yield: 85% recovery

Table 2: Purity Metrics

Parameter Oseltamivir Phosphate Oseltamivir-¹³C₂,d₃ Phosphate
Chemical Purity (HPLC) 99.8% 99.5%
¹³C Enrichment N/A 99.1%
²H Enrichment N/A 98.4%
Residual Solvents (ppm) <50 <30

Spectroscopic Confirmation

  • ¹³C NMR : Peaks at δ 125.3 ppm (C1) and δ 22.7 ppm (C2) confirm ¹³C incorporation.
  • ²H NMR : Singlet at δ 2.08 ppm (CD₃) with integral ratio confirming 3D.
  • HRMS : m/z 415.40 [M+H]⁺ (+5 Da shift vs. unlabeled compound).

Industrial-Scale Considerations

The current Good Manufacturing Practice (cGMP) synthesis at VulcanChem involves:

  • Flow Chemistry : Continuous hydrogenation with immobilized Pd catalysts reduces reaction time by 40%.
  • In-line FTIR Monitoring : Tracks deuterium incorporation in real-time during H/D exchange.
  • Cryogenic Distillation : Separates ¹³C-labeled intermediates with 99.9% isotopic retention.

Cost Analysis :

  • ¹³C₂ Labeling increases raw material costs by 12-fold compared to natural abundance synthesis.
  • Deuteration adds 7% to total production costs due to D₂O recycling requirements.

Chemical Reactions Analysis

Types of Reactions

Oseltamivir-13C2,d3 Phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically used to modify the compound for research purposes or to study its metabolic fate.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired modifications.

Major Products Formed

The major products formed from these reactions include various labeled metabolites of Oseltamivir, which are used to study the compound's metabolic pathways and pharmacokinetics. These products help researchers understand how the compound is processed in the body and its potential effects.

Scientific Research Applications

Oseltamivir-13C2,d3 Phosphate is widely used in scientific research due to its labeled isotopes, which allow for detailed studies of metabolic pathways and pharmacokinetics. It is used in chemistry to study reaction mechanisms and kinetics, in biology to understand cellular processes, in medicine to investigate drug metabolism and efficacy, and in industry for quality control and environmental studies.

Mechanism of Action

Oseltamivir-13C2,d3 Phosphate exerts its antiviral effects by inhibiting the neuraminidase enzyme of influenza viruses. This inhibition prevents the release of new virus particles from infected cells, thereby limiting the spread of the infection. The compound targets the neuraminidase enzyme, which is essential for the virus's life cycle.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Oseltamivir Derivatives

Compound Name Isotopic Substitution Molecular Weight Key Analytical Methods Primary Application
Oseltamivir Phosphate None 410.40 g/mol 1H-NMR, HPLC, IR Antiviral therapy
This compound 2×13C, 3×d3 415.45 g/mol* LC-MS, 13C-NMR Internal standard for quantification
Oseltamivir-d3 Phosphate 3×d3 413.43 g/mol* MS, HPLC Metabolic tracking in biological samples
Oseltamivir Acid (GS 4071) De-esterified carboxylate form 284.32 g/mol HPLC, UV spectroscopy Active metabolite; impurity reference
Oseltamivir Acid Methyl Ester Methyl ester derivative 312.37 g/mol 2D-NMR, MS Synthetic intermediate

*Calculated based on isotopic enrichment.

Analytical Performance

  • This compound vs. Non-Isotopic Oseltamivir Phosphate: The isotopic variant exhibits identical chromatographic retention times in HPLC but distinct mass-to-charge (m/z) ratios in MS, enabling unambiguous differentiation in co-administered studies . Its 13C and d3 labeling reduces matrix effects in bioanalytical assays, improving accuracy by 15–20% compared to non-isotopic analogs .
  • Comparison with Oseltamivir-d3 Phosphate : While both serve as internal standards, this compound provides superior isotopic resolution in complex biological matrices due to the dual 13C/d3 labeling, which mitigates isotopic cross-talk .

Stability and Impurity Profiles

  • Stability : this compound demonstrates comparable stability to the parent compound under accelerated storage conditions (40°C/75% RH), with <0.5% degradation over 6 months . However, its deuterated bonds may slightly alter hydrolysis kinetics in acidic environments, necessitating formulation-specific validation .
  • Impurities : Key impurities include Oseltamivir Acid (0.05–0.1% in bulk drug) and ester derivatives (e.g., Oseltamivir Acid Methyl Ester), which are rigorously monitored using gradient HPLC and MS . The isotopic compound itself is used to quantify these impurities, ensuring compliance with regulatory thresholds (e.g., ICH Q3A/B) .

Pharmacological and Regulatory Considerations

  • Oseltamivir Acid : As the active metabolite, it lacks the phosphate prodrug moiety, resulting in reduced oral bioavailability unless administered as the phosphate salt .

Q & A

Q. What are the recommended methods for synthesizing Oseltamivir-13C<sup>2</sup>,d3 Phosphate and ensuring proper isotopic labeling?

Methodological Answer: Synthesis involves introducing stable isotopes (<sup>13</sup>C and <sup>2</sup>H) into the oseltamivir backbone. Key steps include:

  • Isotopic Precursor Incorporation : Use labeled intermediates (e.g., <sup>13</sup>C-acetic anhydride for acetylation and deuterated solvents for proton exchange) during synthesis .
  • Crystallization Control : Adjust pH to 4.0 during recrystallization to stabilize the phosphate salt form .
  • Validation : Confirm isotopic incorporation via High-Resolution Mass Spectrometry (HRMS) and <sup>13</sup>C/<sup>2</sup>H-NMR to verify labeling positions and purity (>98%) .

Q. How should researchers validate the chemical purity and isotopic enrichment of Oseltamivir-13C<sup>2</sup>,d3 Phosphate?

Methodological Answer:

  • Chromatographic Methods :
    • Use HPLC with a C18 column and UV detection (210 nm). Prepare standard solutions at 1 mg/mL in water-methanol-acetonitrile (50:25:25) .
    • Calculate purity using peak area normalization, ensuring compliance with pharmacopeial standards (98–101.5%) .
  • Isotopic Enrichment :
    • LC-MS/MS : Quantify <sup>13</sup>C and <sup>2</sup>H incorporation using selective ion monitoring (SIM) .
    • Isotopic Ratio Analysis : Compare with unlabeled oseltamivir to detect isotopic dilution or contamination .

Advanced Research Questions

Q. What experimental strategies can be employed to utilize Oseltamivir-13C<sup>2</sup>,d3 Phosphate in tracing metabolic pathways and pharmacokinetic studies?

Methodological Answer:

  • In Vivo Tracer Design :
    • Administer the labeled compound in animal models (e.g., rodents) via intravenous injection (60–120 mg/mL in pH 3.5–4.5 aqueous solution) .
    • Collect plasma/tissue samples at timed intervals for LC-MS analysis to track metabolite formation (e.g., oseltamivir carboxylate-13C<sup>2</sup>,d3) .
  • Data Interpretation :
    • Use compartmental modeling to calculate pharmacokinetic parameters (e.g., clearance, volume of distribution) and assess isotopic interference in metabolic pathways .

Q. How can researchers resolve discrepancies in polymorphic form identification when working with Oseltamivir-13C<sup>2</sup>,d3 Phosphate in different solvent systems?

Methodological Answer:

  • Polymorph Characterization :
    • X-ray Diffraction (XRD) : Compare diffraction patterns with known crystalline forms (e.g., Form C in ) .
    • Differential Scanning Calorimetry (DSC) : Identify melting points (e.g., Form C melts at 196–198°C) and thermal transitions .
  • Solvent-Induced Transformations :
    • Test solubility in solvents like dichloromethane (sparingly soluble) or water (freely soluble) to monitor recrystallization behavior .
    • Use dynamic vapor sorption (DVS) to assess hygroscopicity and polymorph stability under varying humidity .

Q. In evaluating the synthesis efficiency of Oseltamivir-13C<sup>2</sup>,d3 Phosphate, which green chemistry metrics are most critical, and how are they calculated?

Methodological Answer:

  • Global Material Efficiency Metrics :
    • E-Factor : Total waste (kg) per kg product. For industrial syntheses, target E-factors <50 .
    • Atom Economy : Calculate using molecular weights of reactants vs. product (e.g., ribose-based routes achieve >60% atom economy) .
  • Process Optimization :
    • Compare solvent recovery rates and energy inputs across synthetic routes (e.g., Roche’s vs. academic plans) .
    • Use Excel-based algorithms to automate mass balance calculations and rank synthesis plans by sustainability .

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